2-Aminophenylacetic acid

CAS No.: 3342-78-7

Cat. No.: VC1577418

Molecular Formula: C8H9NO2

Molecular Weight: 151.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3342-78-7 |

|---|---|

| Molecular Formula | C8H9NO2 |

| Molecular Weight | 151.16 g/mol |

| IUPAC Name | 2-(2-aminophenyl)acetic acid |

| Standard InChI | InChI=1S/C8H9NO2/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5,9H2,(H,10,11) |

| Standard InChI Key | KHMNCHDUSFCTGK-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)CC(=O)O)N |

| Canonical SMILES | C1=CC=C(C(=C1)CC(=O)O)N |

Introduction

Chemical Properties and Structure

Molecular Structure and Identification

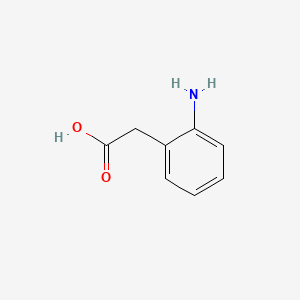

2-Aminophenylacetic acid features a benzene ring with an amino group at the ortho position and an acetic acid moiety. Its chemical formula is C₈H₉NO₂ with a molecular weight of 151.16 g/mol . The compound can be identified using several international identification systems:

| Parameter | Value |

|---|---|

| IUPAC Name | 2-(2-aminophenyl)acetic acid |

| CAS Registry Number | 3342-78-7 |

| InChI | InChI=1/C8H9NO2/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5,9H2,(H,10,11) |

| InChIKey | KHMNCHDUSFCTGK-UHFFFAOYSA-N |

| Molecular Formula | C₈H₉NO₂ |

| Molecular Weight | 151.16 g/mol |

The structure consists of a phenyl ring with an amino group at position 2 and an acetic acid group attached to the ring. This configuration contributes to its unique chemical and biological properties, distinguishing it from its isomers like 3-aminophenylacetic acid .

Chemical Classification

2-Aminophenylacetic acid is classified as:

Physical Properties

The physical properties of 2-aminophenylacetic acid are crucial for its identification, handling, and applications in various chemical and biological processes.

Physical State and Appearance

The compound typically appears as a brownish yellow solid . Pure forms may appear as off-white to light yellow crystalline powder, as noted in related isomers .

Physical Constants

| Property | Value | Status |

|---|---|---|

| Melting Point | 123-127°C | Literature value |

| Boiling Point | 344.4±17.0°C | Predicted |

| Density | 1.268±0.06 g/cm³ | Predicted |

| pKa | 4.38±0.10 | Predicted |

| Refractive Index | 1.615 | Measured |

| Flash Point | 162.1°C | Measured |

| Vapor Pressure | 2.52E-05 mmHg at 25°C | Measured |

| Stability | Light Sensitive | Observed |

These physical properties are essential considerations for laboratory handling, storage, and applications in chemical synthesis .

Synthesis Methods

Multiple synthetic routes have been established for the preparation of 2-aminophenylacetic acid, enabling researchers to obtain the compound for various applications.

Standard Synthesis Procedures

One common method involves the reaction of 2-aminophenylacetic acid with thionyl chloride in methanol. As documented in the literature, this procedure follows these steps:

"Thionyl chloride (5.2 ml, 71.4 mmol) was added dropwise, with stirring and while cooling with ice, to a solution of 2-aminophenylacetic acid (7.2 g, 47.6 mmol) in methanol (150 ml). The reaction mixture was stirred overnight at room temperature. The reaction solution was concentrated, and thionyl chloride residues were removed by dragging out with toluene and DCM."

Esterification Method

Another synthesis approach involves esterification of 2-aminophenylacetic acid in methanol using sodium methoxide:

"Add 2-(2-aminophenyl)acetic acid (0.79 g, 5.2 mmol) and sodium methoxide (0.30g, 5.5mmol) dissolved in methanol (10mL), stir for 10h at 60-70°C. Methyl 2-(2-aminophenyl)acetate (white solid, 0.71 g) was obtained in a yield of 82.75%."

Reduction of Nitro Derivatives

A significant method for obtaining 2-aminophenyl derivatives involves the reduction of corresponding nitro compounds:

"The conversion of the nitro derivatives to 2-(aminophenyl)adenine derivatives was performed using iron/acetic acid as reducing agent, in 70% aqueous ethanol. The products were isolated in good yield and the isolation protocol involves simple filtration and extraction procedures. This methodology is compatible with the presence of functional groups such as amines, ethers, halofluorides and halochlorides."

Biological and Pharmacological Activities

2-Aminophenylacetic acid exhibits several important biological activities that make it valuable in pharmaceutical research and development.

Anti-inflammatory Properties

Research has identified 2-aminophenylacetic acid and its derivatives as compounds with potential anti-inflammatory activities . Some derivatives have been investigated for their efficacy as anti-inflammatory agents, particularly in comparison with established drugs like phenylbutazone and sulfinpyrazone .

Antimicrobial Activities

Derivatives of 2-aminophenylacetic acid have demonstrated significant antimicrobial properties. For example, researchers have synthesized and evaluated 2-aminophenyl-2-(2,4,5-triphenylimidazole-1-yl) derivatives:

"The 2-aminophenyl-2-(2,4,5-triphenyl-1H-imidazole-1-yl) derivatives designed and synthesized in this study exhibited promising anti-bacterial activity against E. coli and other bacterial species."

Enzyme Inhibition

Some studies suggest that 2-aminophenylacetic acid-related compounds may function as enzyme inhibitors. For instance, the related compound 2-amino-2-phenylacetic acid has been identified as a selective inhibitor of cyclooxygenase 2 (COX-2), exhibiting anti-inflammatory activity .

Applications in Research and Industry

The versatility of 2-aminophenylacetic acid has led to its adoption in various research and industrial applications.

Pharmaceutical Synthesis

2-Aminophenylacetic acid serves as a key intermediate in pharmaceutical synthesis, particularly in the development of:

Peptide Chemistry

The compound and its protected derivatives (such as Fmoc-2-aminophenylacetic acid) play important roles in peptide synthesis:

"Fmoc-2-aminophenylacetic acid is widely utilized in research focused on peptide synthesis. This compound serves as a protective group in solid-phase peptide synthesis, allowing for the selective modification of amino acids without affecting other functional groups."

Material Science Applications

In material science, 2-aminophenylacetic acid derivatives contribute to:

"Polymer chemistry, where it is applied to modify the properties of polymers, improving their performance in various applications, such as coatings and adhesives."

Derivatives and Related Compounds

Several important compounds are structurally related to or derived from 2-aminophenylacetic acid.

2-Phenylglycine (2-Amino-2-phenylacetic acid)

2-Phenylglycine (CAS No. 2835-06-5) is a structural isomer of 2-aminophenylacetic acid, with the amino group positioned on the alpha carbon rather than on the phenyl ring. It has applications in organic synthesis and as a reagent in the synthesis of benzoquinone-amino acid conjugates with antibacterial activity .

Protected Derivatives

Fmoc-2-aminophenylacetic acid represents an important protected form used primarily in peptide synthesis and bioconjugation processes. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group enhances stability and enables selective reactions in complex synthetic protocols .

Diclofenac and Related NSAIDs

2-[(2',6'-Dichlorophenyl)amino]phenylacetic acid, commonly known as diclofenac, is a widely used non-steroidal anti-inflammatory drug (NSAID) related to 2-aminophenylacetic acid . Research has explored various aspects of diclofenac, including its polymorphs and crystal structure characteristics .

Positional Isomers

3-Aminophenylacetic acid (CAS No. 14338-36-4) is a positional isomer with the amino group at the meta position. It shares some similarities with 2-aminophenylacetic acid but exhibits different physical properties, such as a higher melting point (147-150°C) .

Spectroscopic Characteristics and Analysis

Spectroscopic methods are essential for the identification and characterization of 2-aminophenylacetic acid and its derivatives.

Infrared (IR) Spectroscopy

The IR spectrum of 2-aminophenylacetic acid and its derivatives typically shows characteristic absorption bands for:

Nuclear Magnetic Resonance (NMR)

¹H-NMR analysis of 2-aminophenylacetic acid derivatives reveals distinctive patterns, as seen in the spectra of related compounds:

"The ¹H-NMR spectrum displayed peaks at δ 2.09 (s, 3H, CH₃CO), 4.10 (s, 2H, CH₂), 6.95-7.60 (m, 24H, Ar-H), and 7.87 (s, 1H, NH)."

These spectroscopic characteristics provide valuable tools for identifying and confirming the structure of 2-aminophenylacetic acid and monitoring reactions involving this compound.

| Hazard Category | Classification |

|---|---|

| Hazard Symbols | Xi - Irritant |

| Risk Codes | R36/37/38 - Irritating to eyes, respiratory system and skin |

| R36 - Irritating to the eyes | |

| WGK Germany | 3 (severe water hazard) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume